(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride
Overview
Description
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H14FNO·HCl and a molecular weight of 267.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
- (4-Fluorophenyl)(oxan-4-yl)methanamine hydrochloride
- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
Uniqueness
(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is unique due to its specific combination of fluorine and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10;/h2-9,14H,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTQZMCYYHIXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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